molecular formula C24H20O4 B14958676 7-(benzyloxy)-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one

7-(benzyloxy)-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one

Cat. No.: B14958676
M. Wt: 372.4 g/mol
InChI Key: CNXLERFPRNCJOF-UHFFFAOYSA-N
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Description

7-(benzyloxy)-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxyphenyl group, and a methyl group attached to the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.

    Introduction of the benzyloxy group: This step involves the alkylation of the hydroxyl group at the 7-position of the chromen-2-one core using benzyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the methoxyphenyl group: This can be achieved through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Methylation at the 8-position:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-(benzyloxy)-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The benzyloxy and methoxyphenyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents such as ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols or other reduced derivatives. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

7-(benzyloxy)-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may exhibit biological activities such as antimicrobial, antioxidant, and anticancer properties, making it a potential candidate for drug development.

    Medicine: The compound can be investigated for its therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique structural and electronic properties.

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one depends on its specific biological activity. For example, if the compound exhibits anticancer activity, it may act by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific molecular pathways and targets, such as caspases and mitochondrial proteins. Similarly, if it exhibits antimicrobial activity, it may disrupt the cell membrane or inhibit essential enzymes in the target microorganisms.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one: Similar structure but with a hydroxyl group instead of a benzyloxy group.

    7-(benzyloxy)-4-(4-hydroxyphenyl)-8-methyl-2H-chromen-2-one: Similar structure but with a hydroxyl group on the phenyl ring instead of a methoxy group.

    7-(benzyloxy)-4-(4-methoxyphenyl)-2H-chromen-2-one: Similar structure but without the methyl group at the 8-position.

Uniqueness

The uniqueness of 7-(benzyloxy)-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. For example, the presence of both benzyloxy and methoxyphenyl groups can enhance its lipophilicity and ability to interact with biological membranes, while the methyl group at the 8-position can influence its electronic properties and reactivity.

Properties

Molecular Formula

C24H20O4

Molecular Weight

372.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-8-methyl-7-phenylmethoxychromen-2-one

InChI

InChI=1S/C24H20O4/c1-16-22(27-15-17-6-4-3-5-7-17)13-12-20-21(14-23(25)28-24(16)20)18-8-10-19(26-2)11-9-18/h3-14H,15H2,1-2H3

InChI Key

CNXLERFPRNCJOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC4=CC=CC=C4

Origin of Product

United States

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